molecular formula C22H26BrClN2O3S B194253 Arbidol Hydrochloride CAS No. 131707-23-8

Arbidol Hydrochloride

Cat. No. B194253
M. Wt: 513.9 g/mol
InChI Key: OMZHXQXQJGCSKN-UHFFFAOYSA-N
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Description

Arbidol Hydrochloride, also known as Umifenovir, is an antiviral medication used for the treatment of influenza and COVID infections primarily in Russia and China . It is not approved by the U.S. Food and Drug Administration (FDA) for the treatment or prevention of influenza . The drug is manufactured by Pharmstandard .


Synthesis Analysis

The synthetic method of Arbidol Hydrochloride takes p-benzoquinone and 3-aminocrotonic acid ethyl ester as starting materials, and undergoes Netzescu reaction, O-acylation, N-alkylation, bromination, benzene Thiophenol reaction, Mannich amine methylation reaction, and acidification with hydrochloric acid to obtain the final product .


Molecular Structure Analysis

Arbidol Hydrochloride features an indole core, functionalized at all but one position with different substituents . The molecular groups of Arbidol Hydrochloride - hydroxy, amino, and carboxy - can interact to form various hydrogen-bonded synthons . It adopts two types of conformations, namely “open” and “closed”, both of which correspond to local conformational energy minima of the isolated molecule .


Chemical Reactions Analysis

Arbidol Hydrochloride has been shown to improve solubility and release when complexed with β-cyclodextrin in the presence of a third component, poloxamer 188 . Also, a polymorphic transformation of Arbidol Hydrochloride probably occurs in the range of 130–140 °C .


Physical And Chemical Properties Analysis

Arbidol Hydrochloride is a solid compound . Its molecular formula is C22H26BrClN2O3S and its molecular weight is 513.9 g/mol . The crystals of Arbidol Hydrochloride usually appear as needles with a relatively large aspect ratio .

Scientific Research Applications

Antiviral Properties and Mechanisms

  • Antiviral Activity : Arbidol Hydrochloride (Arbidol) has demonstrated potent antiviral activity against various viruses, including influenza A and B, respiratory syncytial virus, human rhinovirus, and coxsackie virus. It inhibits viral replication and diminishes acute inflammation by modulating the expression of inflammatory cytokines (Shi et al., 2007); (Liu et al., 2013).

  • Mechanism of Action : Arbidol blocks viral fusion, preventing viruses from entering target cells. This mechanism is effective against both enveloped and non-enveloped viruses, including influenza and hepatitis C virus (Boriskin et al., 2008).

Pharmacokinetics and Metabolism

  • Metabolism and Excretion : Arbidol undergoes biotransformation involving sulfoxidation, demethylation, glucuronidation, and sulfate conjugation. It is primarily excreted in metabolized forms, with significant concentrations found in the lung, liver, and spleen, aiding its efficacy (Deng et al., 2013).

Synthesis and Chemical Properties

  • Synthesis Advances : Research on improving the synthesis of Arbidol has been conducted, with a focus on enhancing its bioavailability and reducing its solubility issues (Zhou Zheng, 2012).

Application in Therapeutics

  • Influenza Virus Infection : Arbidol has shown effectiveness in treating influenza virus infections by inhibiting virus-induced lung lesions, reducing viral titers, and modulating inflammatory responses (Xiaofeng Hong, 2006).

  • Immune System Modulation : Arbidol may influence the immune system, enhancing interferon induction and improving both specific and non-specific immunity functions in mice (Zhou Yi-ping, 2005).

Safety And Hazards

Arbidol Hydrochloride should be handled with care to avoid dust formation. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Insights into COVID-19 antivirals’ environmental fate and ecological risk are urgently required due to their increasing concentrations in aquatic environments . Moreover, in the range of 130–140 °C, a polymorphic transformation of Arbidol Hydrochloride probably occurs .

properties

IUPAC Name

ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25BrN2O3S.ClH/c1-5-28-22(27)20-18(13-29-14-9-7-6-8-10-14)25(4)17-11-16(23)21(26)15(19(17)20)12-24(2)3;/h6-11,26H,5,12-13H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMZHXQXQJGCSKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C(=C21)CN(C)C)O)Br)C)CSC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26BrClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Arbidol Hydrochloride

CAS RN

131707-23-8
Record name Arbidol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131707-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arbidol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131707238
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-methyl-2-((phenylthio)methyl)-3-carbethoxy-4-((dimethylamino)methyl)-5-hydroxy-6-bromindole hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name UMIFENOVIR HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CXV4OU367
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
789
Citations
J Zhao, J Zhang, Y Jin, Z Tang, K Hu, H Sun… - Chinese Medical …, 2022 - mednexus.org
Background: To date, there is no effective medicine to treat coronavirus disease 2019 (COVID-19), and the antiviral efficacy of arbidol in the treatment for COVID-19 remained equivocal …
Number of citations: 6 mednexus.org
Q Liu, X Fang, L Tian, U Chung, X Chen, K Wang, D Li… - MedRxiv, 2020 - medrxiv.org
BACKGROUND The worldwide COVID-19 pandemic develops rapidly. There is a pressing need to find an effective therapy. METHODS We have assembled a cohort consisting 504 …
Number of citations: 31 www.medrxiv.org
Q Liu, H Xiong, L Lu, Y Liu, F Luo, W Hou… - Acta Pharmacologica …, 2013 - nature.com
… Arbidol hydrochloride (ARB) is a small monocular compound used as a broad-spectrum inhibitor of influenza A and B virus, parainfluenza virus, respiratory syncytial virus, adenovirus, …
Number of citations: 86 www.nature.com
XK Qu - Chinese Traditional and Herbal Drugs, 2020 - pesquisa.bvsalud.org
… patients in combination group and 30 patients in Arbidol Hydrochloride Capsule group. Patients in both groups were given routine Arbidol Hydrochloride Capsule orally. On this basis, …
Number of citations: 46 pesquisa.bvsalud.org
M Li, Y Liu, F Wei, M Shen, Y Zhong, S Li… - International journal of …, 2018 - Elsevier
… Arbidol hydrochloride (ARB) is an indole derivative molecule with broad-spectrum antiviral activity. In this study, the antiviral effects of ARB against HSV-1 infection were evaluated in …
Number of citations: 34 www.sciencedirect.com
Y Wang, Y Ding, C Yang, R Li, Q Du, Y Hao, Z Li… - Biomedicine & …, 2017 - Elsevier
… In this study, the Arbidol hydrochloride (ARB), which has been licensed in Russia and China, is used to investigate its anti-viral and anti-inflammatory efficacy in vitro and in vivo. The …
Number of citations: 57 www.sciencedirect.com
MK Anwer, M Iqbal, MM Ahmed, MF Aldawsari… - Pharmaceuticals, 2021 - mdpi.com
… In the current study, the effect of poloxamer 188 on the complexation efficiency and dissolution of arbidol hydrochloride (ADL), a broad-spectrum antiviral agent, with β-cyclodextrin (β-…
Number of citations: 10 www.mdpi.com
L Wang, Y Sun, C Kuang, X Zhang - asian journal of pharmaceutical …, 2015 - Elsevier
… The purpose of this study was to cover the bitter taste of arbidol hydrochloride (ARB) and develop dry suspension with combination of solid dispersion and flavors. Taste masking was …
Number of citations: 21 www.sciencedirect.com
JZ Lu, D Ye, L Chen, BL Ma - Biomedical Chromatography, 2022 - Wiley Online Library
… of arbidol hydrochloride was … of arbidol hydrochloride were not significant different in beagle dogs. However, compared with direct feeding, the absorption of arbidol hydrochloride was …
C Zhang, T Wen, M Jiang, Y Xu, H Wang… - Journal of Molecular …, 2022 - Elsevier
… The experimental mole-fraction solubility of Arbidol hydrochloride monohydrate (AHM) in eleven mono-solvents (water, methanol, ethanol, n-propanol, isopropanol, n-butanol, N,N-…
Number of citations: 11 www.sciencedirect.com

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